1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride
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Overview
Description
1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with piperazine in the presence of suitable reagents and solvents. The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base. The product is then purified through recrystallization from ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple recrystallization steps to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiadiazole derivatives with different functional groups.
Scientific Research Applications
1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The thiadiazole ring plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity and leading to the death of the microorganisms .
Comparison with Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: A closely related compound with similar biological activities.
(5-Methyl-1,3,4-thiadiazol-2-yl)thioacetic acid: Another thiadiazole derivative with potential antimicrobial properties.
5-Methyl-1,3,4-thiadiazol-2-ol: A thiadiazole compound with different functional groups but similar chemical properties.
Uniqueness: 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine dihydrochloride stands out due to its unique combination of the thiadiazole ring and piperazine moiety. This combination enhances its biological activity and makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-methyl-5-(piperazin-1-ylmethyl)-1,3,4-thiadiazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S.2ClH/c1-7-10-11-8(13-7)6-12-4-2-9-3-5-12;;/h9H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCFKSGFAWPHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CN2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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